5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide
Description
Properties
CAS No. |
634186-04-2 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(3-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10(2)21-13-5-3-4-12(9-13)18-16(20)14-8-11(17)6-7-15(14)19/h3-10,19H,1-2H3,(H,18,20) |
InChI Key |
JLECTJMCPCUPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Route A: Multi-Step Synthesis
Preparation of 3-isopropoxyphenol :
- React isopropyl alcohol with phenol in the presence of an acid catalyst to yield 3-isopropoxyphenol.
-
- Nitrate 3-isopropoxyphenol using concentrated nitric acid to obtain a nitrophenol derivative.
- Reduce the nitro group using iron powder in acidic conditions to yield the corresponding amine.
-
- Treat the amine with thionyl chloride or phosphorus pentachloride to introduce a chloro group at the 5-position.
-
- React the resultant chlorinated compound with benzoyl chloride under basic conditions to form 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide.
Synthesis Route B: Direct Coupling
-
- Start with an appropriate chlorinated aromatic compound and perform a hydroxylation reaction using sodium hydroxide and hydrogen peroxide.
-
- Directly couple the hydroxylated product with isopropoxyphenylamine using DCC (dicyclohexylcarbodiimide) as a coupling agent to form the desired benzamide.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, room temperature | 85 |
| Reduction | Iron powder, HCl, reflux | 90 |
| Chlorination | SOCl₂, reflux | 80 |
| Amidation | DCC, DMF, room temperature | 75 |
Characterization Techniques
The synthesized compound can be characterized using several analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms functional groups.
Mass Spectrometry (MS) : Used for determining molecular weight and confirming purity.
Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.
Chemical Reactions Analysis
5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH (sodium hydroxide) or KOH (potassium hydroxide).
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Key Trends :
- Para-substituents (e.g., CF₃, NO₂) generally enhance potency but increase cytotoxicity due to higher lipophilicity and electron-withdrawing effects .
- Meta-substituents (e.g., 3-isopropoxy) may offer a balance between activity and tolerability by reducing steric clashes with target enzymes .
- Bulky/lipophilic groups (e.g., isopropyl, cyclohexyl) improve membrane permeability and target engagement but raise toxicity risks .
Physicochemical and Crystallographic Properties
The solid-state behavior of 5-chloro-salicylanilides is influenced by hydrogen bonding and substituent positioning:
Insights :
ADMET and Toxicity Considerations
- Lipophilicity : The isopropoxy group (estimated ClogP ~3.5) increases lipophilicity compared to smaller substituents (e.g., 4-Cl: ClogP ~2.8), enhancing blood-brain barrier penetration but raising hepatotoxicity risks .
- Cytotoxicity: Analogs with logP >3.5 (e.g., CF₃, NO₂ derivatives) show IC₅₀ values <10 µM in cancer cells, suggesting the target compound may require structural optimization to mitigate toxicity .
- Metabolic Stability : Alkoxy groups (e.g., isopropoxy) are more metabolically stable than nitro or ester groups, which undergo rapid hydrolysis .
Biological Activity
5-Chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of parasitology and cancer research. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
| Property | Details |
|---|---|
| CAS Number | 648422-78-0 |
| Molecular Formula | C16H18ClN2O3 |
| Molecular Weight | 320.78 g/mol |
| IUPAC Name | 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide |
| Canonical SMILES | ClC1=C(C(=C(C=C1)O)N(C(=O)C2=CC(=C(C=C2)OCC(C)C)C)C) |
Antiparasitic Activity
Research has demonstrated that 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide exhibits notable antiparasitic effects, particularly against Toxoplasma gondii and Plasmodium falciparum.
- In Vitro Studies : The compound was tested using stably transfected T. gondii parasites expressing Yellow Fluorescent Protein. Proliferation assays indicated that the compound inhibited parasite growth effectively, with a reported MIC (Minimum Inhibitory Concentration) of ≤ 1 μM for active compounds .
- In Vivo Studies : In animal models, specifically mice, the compound was administered at doses of 100 mg/kg. The results showed significant inhibition of T. gondii oocyst proliferation without severe toxicity to host cells .
Anticancer Activity
The compound's structure suggests potential as an anticancer agent through its ability to inhibit specific cellular pathways involved in tumor growth.
- Mechanism of Action : Preliminary studies indicate that 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide may act by modulating enzyme activity related to cell proliferation and apoptosis, although detailed molecular pathways remain under investigation .
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide, it is beneficial to compare it with similar compounds:
Case Studies and Research Findings
- Study on Toxoplasma gondii : A study published in PMC assessed various salicylanilide derivatives for their ability to inhibit T. gondii. The findings indicated that modifications in substituents significantly affected biological activity, with some compounds showing enhanced efficacy compared to traditional treatments like pyrimethamine .
- Anticancer Potential : Another investigation focused on compounds with similar structural motifs revealed that those targeting CD73 exhibited promising results in preclinical cancer models, suggesting a pathway for further exploration of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
